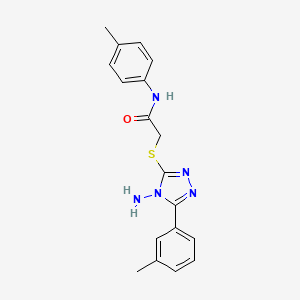
2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound known for its diverse chemical properties and applications. The triazole ring structure is prominent in many pharmaceutical agents, contributing to the compound's potential bioactivity and relevance in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves the formation of the triazole ring followed by substitution reactions to introduce the thioacetamide group. The process generally starts with the formation of the 1,2,4-triazole core through cyclization reactions involving hydrazines and acylating agents under controlled temperature and pH conditions. Further functionalization is achieved through nucleophilic substitution and amidation reactions.
Industrial Production Methods
In industrial settings, the compound can be produced through multi-step synthesis routes incorporating batch and flow chemistry techniques. High-throughput screening and automated systems ensure efficiency and scalability. Reaction conditions are optimized for temperature, solvent choice, and catalyst presence to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can occur in the presence of agents such as sodium borohydride.
Substitution: Halogenation or alkylation can be achieved using suitable halides and alkylating agents.
Common Reagents and Conditions
Reagents commonly used in its reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products Formed
Products from these reactions include various substituted derivatives, such as:
Sulfoxides and sulfones (from oxidation)
Alkylated triazole derivatives (from substitution)
Reduced triazole derivatives (from reduction)
Wissenschaftliche Forschungsanwendungen
The compound's versatility finds applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Investigated as a candidate for drug development due to its unique pharmacophore.
Industry: : Utilized in the development of new materials with specialized properties.
Wirkmechanismus
The compound's mechanism of action involves:
Binding to specific molecular targets, such as enzymes or receptors, influencing their activity.
Inhibiting or activating biochemical pathways, leading to therapeutic effects.
Pathways commonly affected include metabolic enzymes and signaling proteins involved in cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds structurally related to 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide include:
2-(4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl)thioacetamide
2-(4-amino-5-(ethyl)-4H-1,2,4-triazol-3-yl)thioacetamide
Uniqueness
The uniqueness of this compound lies in the specific substitution pattern on the triazole ring and the presence of the m-tolyl and p-tolyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a chemically intriguing and versatile compound with significant potential in various fields of scientific research. Its unique structural attributes and reactivity make it a focal point for ongoing studies and applications.
Eigenschaften
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-6-8-15(9-7-12)20-16(24)11-25-18-22-21-17(23(18)19)14-5-3-4-13(2)10-14/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXBPJNWRLBKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














